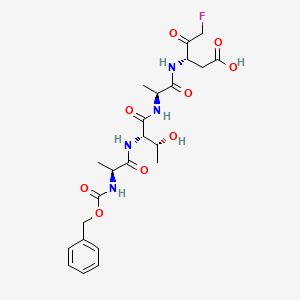
Cbz-Ala-Thr-Ala-Asp-CH2F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Ala-Thr-Ala-Asp-CH2F is a synthetic peptide compound. The “Cbz” stands for benzyloxycarbonyl, a protecting group used in peptide synthesis. This compound is composed of a sequence of amino acids: alanine (Ala), threonine (Thr), and aspartic acid (Asp), with a fluoromethyl group (CH2F) at the C-terminal end. The presence of the benzyloxycarbonyl group helps in stabilizing the peptide during synthesis and prevents unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ala-Thr-Ala-Asp-CH2F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection and coupling: The benzyloxycarbonyl group is removed, and the next amino acid, threonine, is coupled using coupling reagents like HBTU or DIC.
Repetition: The process is repeated for the remaining amino acids, alanine and aspartic acid.
Introduction of the fluoromethyl group: The C-terminal aspartic acid is modified with a fluoromethyl group using specific reagents and conditions.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-Ala-Thr-Ala-Asp-CH2F can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxylated threonine.
Reduction: Removal of the benzyloxycarbonyl group, yielding the free peptide.
Substitution: Formation of substituted derivatives at the fluoromethyl group.
Applications De Recherche Scientifique
Cbz-Ala-Thr-Ala-Asp-CH2F has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of Cbz-Ala-Thr-Ala-Asp-CH2F involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group helps in stabilizing the peptide, allowing it to bind effectively to its target. The fluoromethyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Ala-Ala-Asp-CH2F: Similar structure but lacks the threonine residue.
Cbz-Val-Ala-Asp-CH2F: Contains valine instead of alanine.
Uniqueness
Cbz-Ala-Thr-Ala-Asp-CH2F is unique due to the presence of threonine, which introduces a hydroxyl group that can participate in additional hydrogen bonding and interactions. This can enhance the compound’s binding affinity and specificity for certain targets .
Propriétés
Formule moléculaire |
C23H31FN4O9 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1 |
Clé InChI |
QHPHTNWPUYXGKU-MABMQTIPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)

